molecular formula C20H14Cl2O5 B5709358 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5709358
M. Wt: 405.2 g/mol
InChI Key: LTNWVYQBGHWGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic aromatic molecule featuring a cyclopenta[c]chromenone core fused with a substituted 1,3-benzodioxolylmethoxy group. Its structure includes two chlorine substituents at positions 8 (on the chromenone ring) and 6 (on the benzodioxole moiety), along with a dihydrocyclopenta ring system that confers rigidity to the scaffold.

Crystallographic studies of such compounds often employ programs like SHELX for structure determination and refinement , while hydrogen-bonding patterns (critical for stability and reactivity) can be analyzed using graph-set methodologies .

Properties

IUPAC Name

8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O5/c21-14-6-19-18(25-9-26-19)4-10(14)8-24-17-7-16-13(5-15(17)22)11-2-1-3-12(11)20(23)27-16/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNWVYQBGHWGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule belonging to the class of chromenones. Its unique structural features suggest significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources.

Structural Characteristics

The molecular formula of the compound is C20H14Cl2O4C_{20}H_{14}Cl_{2}O_{4} with a molecular weight of approximately 405.238 g/mol. The structural configuration includes:

  • Chlorine atoms : These influence the electronic properties and biological interactions.
  • Benzodioxole moiety : Known for enhancing biological activity through receptor interactions.
  • Cyclopenta[c]chromene core : This structure is significant for its pharmacological properties.

Antioxidant Properties

Studies have indicated that compounds similar to this compound exhibit antioxidant properties. The presence of hydroxyl groups in related structures has been linked to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Receptor Modulation

Preliminary research suggests that this compound may act as an antagonist for specific receptors. The benzodioxole component is particularly noted for its potential interaction with neurotransmitter receptors, which could lead to implications in neuropharmacology.

Anti-inflammatory Effects

Similar chromenone derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Antibacterial and Antifungal Activity

Compounds within the same class have shown antibacterial and antifungal properties. The chlorinated benzodioxole moiety may enhance these effects by increasing membrane permeability or disrupting cellular functions in pathogens.

In Vitro Studies

Recent studies have focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. For example, compounds exhibiting structural similarities were tested against various cancer types, revealing dose-dependent cytotoxicity and potential mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics and Metabolism

Research into the pharmacokinetic profile indicates that compounds with similar structures can effectively cross the blood-brain barrier, enhancing their therapeutic potential in central nervous system disorders. Metabolic studies have shown that these compounds are often converted by hepatic enzymes into active metabolites, which may possess enhanced stability and bioactivity.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
5,7-DihydroxychromoneStructureExhibits antioxidant properties.
6-ChlorochromoneStructureKnown for its antibacterial activity.
2-HydroxyflavoneStructureDisplays anti-inflammatory effects.

This table highlights how structural variations impact biological activity across similar compounds.

Comparison with Similar Compounds

8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Key Difference : Replaces the 6-chloro-1,3-benzodioxol-5-ylmethoxy group with a 2-chlorobenzyloxy substituent.
  • Implications: The benzodioxole ring (in the target compound) introduces an electron-rich, oxygen-containing heterocycle, whereas the 2-chlorobenzyl group is a simpler aryl ether. The benzodioxole’s two oxygen atoms may enhance hydrogen-bonding capacity compared to the monofunctional benzyl ether .
  • Spectral Data: Not available in the evidence, but the absence of benzodioxole-specific NMR signals (e.g., methylenedioxy protons at δ ~5.9–6.1 ppm) would differentiate it from the target compound .

Compound 2 from Antidepressant Study

  • Structure: A chromenone derivative with three methoxy groups at positions C-3, C-11, and C-15, differing from the target compound’s chlorine and benzodioxole substituents .
  • 1H-NMR Comparison :
    • Methoxy protons in Compound 2 resonate at δH 3.74, 3.59, and 3.57, while the target compound’s benzodioxole methylenedioxy group would show split signals near δH 5.9–6.1.
    • Chlorine atoms in the target compound deshield adjacent protons, causing upfield/downfield shifts absent in Compound 2 .

Chromeno-Benzodioxocin Derivatives

  • Example: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol .
  • Key Differences: Larger fused-ring system (chromeno-benzodioxocin vs. cyclopenta-chromenone).

Comparative Data Table

Compound Core Structure Substituents Key Spectral Features
Target Compound Dihydrocyclopenta[c]chromenone 8-Cl; 7-(6-Cl-1,3-benzodioxol-5-ylmethoxy) Benzodioxole protons: δH ~5.9–6.1; Chlorine-induced deshielding in aromatic regions
8-Chloro-7-[(2-chlorobenzyl)oxy] analogue Dihydrocyclopenta[c]chromenone 8-Cl; 7-(2-Cl-benzyloxy) Absence of benzodioxole signals; δH ~4.8–5.0 for benzyloxy CH2
Compound 2 (Antidepressant study) Chromenone 3-, 11-, 15-OCH3 Methoxy signals at δH 3.57–3.74; aromatic protons at δH 6.45–6.90
Chromeno-benzodioxocin derivative Chromeno-benzodioxocin Multiple -OH groups Hydroxyl protons (δH ~5.0–9.0); complex splitting due to fused rings

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for etherification to enhance nucleophilicity .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to improve regioselectivity during substitution .

Which analytical techniques are most effective for verifying the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the chromenone scaffold, benzodioxol-methoxy substitution, and stereochemistry. Aromatic proton signals at δ 6.8–7.2 ppm validate the benzodioxol group .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ at m/z 433.0425) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC-PDA : Detects impurities (<0.5%) using a C18 column with acetonitrile/water gradients .

How can researchers design assays to evaluate the compound’s interaction with biological targets like kinases or GPCRs?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PIM1 or CDK2). Include staurosporine as a positive control and measure IC₅₀ values .
  • GPCR Binding Studies : Radioligand displacement assays (e.g., ³H-labeled serotonin for 5-HT receptors). Validate selectivity via counter-screening against unrelated receptors .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM) .

How can conflicting data regarding the compound’s biological targets be resolved?

Answer:

  • Comparative Binding Studies : Use surface plasmon resonance (SPR) to directly measure binding affinities against reported targets (e.g., EGFR vs. PI3K) .
  • Gene Knockdown Models : CRISPR/Cas9-mediated knockout of suspected targets in cell lines to observe phenotypic rescue .
  • Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize experimental validation .

What structural modifications could enhance the compound’s activity against drug-resistant pathogens?

Answer:

  • Substituent Engineering : Replace the 8-chloro group with a trifluoromethyl (-CF₃) to improve membrane permeability .
  • Heterocycle Integration : Substitute the benzodioxol group with a pyrazine ring to disrupt efflux pump recognition .
  • Prodrug Design : Introduce a hydrolyzable ester at the 4-position to enhance bioavailability .

What methodologies are recommended to assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability) .

How can computational methods predict the compound’s ADMET properties?

Answer:

  • QSAR Models : Use SwissADME or ADMET Predictor™ to estimate solubility (LogS), CYP450 inhibition, and hERG liability .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
  • DMPK Profiling : Apply GastroPlus® to model oral absorption and half-life .

What strategies mitigate regioselectivity challenges during benzodioxol-methoxy group installation?

Answer:

  • Directing Groups : Temporarily introduce a nitro (-NO₂) group at the 6-position to steer substitution to the 7-position .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) to minimize side reactions .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during key steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.